molecular formula C21H22FN3O4S2 B3008221 (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441291-92-5

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B3008221
CAS No.: 441291-92-5
M. Wt: 463.54
InChI Key: KTPMCVNZEIWCSJ-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene moiety linked to a 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl group. The morpholino sulfonyl group enhances solubility and metabolic stability, while the fluorine atom and methyl substitution on the benzothiazole ring influence electronic and steric properties .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S2/c1-13-11-25(12-14(2)29-13)31(27,28)17-7-4-15(5-8-17)20(26)23-21-24(3)18-9-6-16(22)10-19(18)30-21/h4-10,13-14H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPMCVNZEIWCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, a complex organic molecule, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Benzamide Backbone : The initial step includes the reaction of 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-one with a sulfonylating agent to introduce the sulfonyl group.
  • Introduction of the Morpholino Group : The 2,6-dimethylmorpholine is then introduced to form the morpholino derivative.
  • Final Coupling Reaction : The final product is obtained through coupling reactions that stabilize the structure.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value indicating effective inhibition of cell proliferation.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It acts as an inhibitor of key kinases involved in cancer progression, notably PI3K and CDK1/2.

EnzymeInhibition (%)Reference
PI3K85
CDK175
CDK270

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It effectively halts cell division by interfering with cyclin-dependent kinases (CDKs).
  • Kinase Inhibition : By inhibiting PI3K activity, it disrupts signaling pathways essential for tumor growth and survival.

Study on Breast Cancer Cells

A recent study published in the Tropical Journal of Natural Product Research evaluated the anticancer activity of this compound against MCF-7 cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity .

Molecular Docking Studies

Molecular docking studies have shown that the compound binds effectively to the active sites of target proteins such as Akt and PR (PDP: 4OAR), suggesting a strong interaction that could lead to therapeutic efficacy .

Scientific Research Applications

Chemical Properties and Structure

The compound features a morpholine moiety, which is known for its ability to enhance solubility and bioavailability. The presence of a sulfonyl group contributes to its reactivity and potential as a pharmacophore. The fluorinated benzo[d]thiazole component is associated with biological activity, particularly in targeting specific enzymes or receptors.

Structure Overview

ComponentDescription
MorpholineEnhances solubility and bioavailability
Sulfonyl GroupIncreases reactivity
Fluorinated Benzo[d]thiazoleAssociated with biological activity

Kinase Inhibition

One of the primary applications of this compound is as an inhibitor of specific kinases, particularly PI3-kinase. Kinases play critical roles in signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways is crucial for developing therapies against various cancers.

  • Case Study : A study demonstrated that compounds similar to (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide effectively inhibited PI3-kinase activity, leading to reduced tumor cell proliferation in vitro .

Anticancer Activity

The compound has shown promising results in preclinical models as an anticancer agent. Its ability to inhibit specific kinases involved in cell cycle regulation makes it a candidate for further development.

  • Case Study : Research indicated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines, with minimal effects on normal cells. This selectivity is attributed to the targeting of overexpressed kinases in tumor cells .

Drug Design and Development

The unique structural features of this compound make it a valuable scaffold for drug design. Medicinal chemists can modify its structure to optimize potency and selectivity.

  • Data Table: Structure-Activity Relationship (SAR)
ModificationEffect on Activity
Addition of halogensIncreased potency
Alteration of morpholine groupEnhanced solubility
Variation in sulfonyl positionImproved selectivity

Potential for Combination Therapies

Given its mechanism of action, this compound may be effectively combined with other therapeutic agents to enhance overall efficacy in cancer treatment regimens. Combination therapies can potentially overcome resistance mechanisms observed in tumors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The following table compares key structural and physicochemical properties of the target compound with related analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (Target) C₂₃H₂₅FN₂O₄S₂ 504.6 g/mol Benzamide, morpholino sulfonyl, benzothiazolylidene 6-F, 3-CH₃ on benzothiazole; 2,6-dimethylmorpholino sulfonyl on benzamide
(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide C₁₉H₁₉FN₂O₄S₂ 422.5 g/mol Benzamide, methylsulfonyl, benzothiazolylidene 4-F on benzothiazole; 2-ethoxyethyl on N; methylsulfonyl on benzamide
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones C₂₁H₁₅F₂N₃O₂S₂ (X=H) 467.5 g/mol Triazole, phenylsulfonyl, difluorophenyl Variable X (H, Cl, Br) on phenylsulfonyl; 2,4-difluorophenyl
Key Observations:

Morpholino vs. Methylsulfonyl Groups: The target compound’s 2,6-dimethylmorpholino sulfonyl group likely improves water solubility compared to the methylsulfonyl group in the analog from , due to the morpholino ring’s polarity and hydrogen-bonding capacity .

Benzothiazole vs.

Fluorine Substitution: The 6-fluoro substituent on the benzothiazole ring in the target compound may increase metabolic stability and lipophilicity relative to non-fluorinated analogs, similar to the 4-fluoro substitution in ’s compound .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach:

Sulfonylation : Introduce the 2,6-dimethylmorpholino sulfonyl group to 4-aminobenzoic acid derivatives using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .

Benzothiazole Formation : Condense 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene with the sulfonylated intermediate via nucleophilic substitution or coupling reagents like EDC/HOBt .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • NMR : Confirm regiochemistry via 1H^1H- and 13C^{13}C-NMR. The morpholino sulfonyl group’s protons resonate at δ 3.4–3.8 ppm, while the benzothiazole’s fluorine substituent deshields adjacent protons .
  • IR : Identify sulfonyl (S=O, ~1350 cm1^{-1}) and benzamide (C=O, ~1650 cm1^{-1}) stretches .
  • Mass Spectrometry : Validate molecular weight via HRMS (ESI+^+) with isotopic pattern matching for Cl/F atoms .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodology :

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay). IC50_{50} values <10 µM warrant further study .
  • Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can synthetic yield and scalability be improved using Design of Experiments (DoE)?

  • Methodology :

  • Variables : Optimize temperature, solvent polarity, and reagent stoichiometry. For example, a central composite design (CCD) can model the effect of DMF vs. THF on sulfonylation efficiency .
  • Response Surface Analysis : Identify interactions between variables (e.g., excess sulfonyl chloride improves yield but increases byproducts). Prioritize conditions achieving >80% yield with <5% impurities .

Q. How to resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?

  • Methodology :

  • X-ray Diffraction : Resolve tautomerism in the benzothiazole-ylidene moiety. Compare experimental bond lengths (C=N vs. C-N) with DFT-optimized geometries .
  • Dynamic NMR : Probe conformational flexibility of the morpholino ring at variable temperatures (e.g., coalescence temperature analysis) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or EGFR kinases). Validate with mutagenesis (e.g., alanine scanning of key residues) .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For time-dependent inhibition, assess kinactk_{inact} and KiK_i .

Q. How to address discrepancies in biological activity across assay platforms?

  • Methodology :

  • Orthogonal Assays : Compare cell-free (e.g., fluorescence polarization) vs. cell-based (e.g., luciferase reporter) results. For example, poor cell permeability may explain low activity in live-cell assays .
  • Metabolic Stability : Test in hepatocyte microsomes to rule out rapid degradation as a cause of variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.